ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
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Overview
Description
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is an organic compound that belongs to the family of coumarin derivatives. Coumarins are known for their broad range of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is particularly interesting due to its potential therapeutic applications and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method starts with the reaction of 6-oxo-6H-benzo[c]chromen-3-yl chloride with phenylacetic acid under basic conditions, followed by esterification with ethanol.
Industrial Production Methods: On an industrial scale, the production of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate may involve the use of large-scale reactors and optimized catalytic processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and the presence of specific catalysts, are meticulously controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, forming oxidized derivatives with varying degrees of complexity.
Reduction: Reduction reactions can yield corresponding alcohols or amines, depending on the conditions and reagents used.
Substitution: Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can participate in substitution reactions, where various functional groups can be introduced to its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized coumarin derivatives, reduced alcohols, or substituted compounds with various functional groups attached to the aromatic rings.
Scientific Research Applications
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate has been the focus of extensive research due to its diverse applications:
Chemistry: Used as a key intermediate in the synthesis of more complex coumarin derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, such as cardiovascular disorders, cancer, and inflammatory diseases.
Industry: Applied in the manufacture of dyes, perfumes, and cosmetics, owing to its unique chemical properties.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: Binds to specific receptors on cell membranes, modulating cellular responses.
Signal Transduction Pathways: Influences signal transduction pathways, thereby affecting gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can be compared to other coumarin derivatives and benzopyrone compounds:
Similar Compounds: Coumarin, 7-hydroxycoumarin, 4-methylumbelliferone.
Uniqueness: Unlike other coumarins, ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate exhibits a unique combination of structural features that contribute to its distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-14,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRVVKWGCMHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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